1H-Indole-3-carboxaldehyde, 6-methoxy-1-(phenylsulfonyl)-

Indole Alkaloid Synthesis Chiral Tryptophan Pictet‑Spengler Reaction

Uncontrolled N-alkylation and loss of 5-HT₆ receptor affinity frequently derail medicinal chemistry programs when simple 6-methoxyindole aldehydes are used. This compound eliminates those failures by providing a phenylsulfonyl-protected, electron-tuned indole core. • Sub-20 nM 5-HT₆ receptor affinity with the pre-installed 6-methoxy-1-(phenylsulfonyl)indole pharmacophore. • Mandatory for stereospecific Moody azide/Schöllkopf synthesis of 6-methoxy-D-tryptophan ethyl ester. • Aldehyde handle enables direct condensation for focused antiviral libraries; dual HIV-1 integrase/reverse transcriptase inhibition (IC₅₀ ≤ 5.32 μM) demonstrated. • Pre-functionalized building block removes low-yielding late-stage methoxylation and sulfonylation steps.

Molecular Formula C16H13NO4S
Molecular Weight 315.3 g/mol
CAS No. 143702-30-1
Cat. No. B12903031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-3-carboxaldehyde, 6-methoxy-1-(phenylsulfonyl)-
CAS143702-30-1
Molecular FormulaC16H13NO4S
Molecular Weight315.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CN2S(=O)(=O)C3=CC=CC=C3)C=O
InChIInChI=1S/C16H13NO4S/c1-21-13-7-8-15-12(11-18)10-17(16(15)9-13)22(19,20)14-5-3-2-4-6-14/h2-11H,1H3
InChIKeyOGWCCVMVQNVRGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-1-(phenylsulfonyl)-1H-indole-3-carboxaldehyde: Overview


1H-Indole-3-carboxaldehyde, 6-methoxy-1-(phenylsulfonyl)- (CAS 143702-30-1) is a bifunctional indole building block bearing a C‑3 aldehyde, an N‑1 phenylsulfonyl protecting/activating group, and a C‑6 methoxy substituent . The phenylsulfonyl group enables N‑1 protection and subsequent functionalization, while the 6‑methoxy group is a critical pharmacophoric element in numerous serotonin receptor 5‑HT₆ ligands and ring‑A‑oxygenated indole alkaloids [1]. This combination of substituents distinguishes it from simpler indole‑3‑carboxaldehydes and renders it a strategic intermediate in medicinal chemistry and natural product synthesis programs.

1 N‑Phenylsulfonyl protection enables regioselective C‑2 functionalization
2 6‑Methoxy group supports 5‑HT₆ pharmacophore and ring‑A‑oxygenated alkaloid studies
3 C‑3 Aldehyde provides a versatile diversification handle for library synthesis

Why 6-Methoxy-1-(phenylsulfonyl)indole-3-carboxaldehyde Is Irreplaceable


Simply substituting 1H‑indole‑3‑carboxaldehyde or its 6‑methoxy analog (CAS 70555‑46‑3) fails when the synthetic route requires simultaneous N‑1 protection and 6‑position electronic tuning. The phenylsulfonyl group serves both as a robust N‑protecting group and a tunable handle for directed metalation, while the 6‑methoxy group profoundly influences the electron density of the indole ring, directly impacting binding affinity at targets such as the 5‑HT₆ receptor [1]. The absence of the phenylsulfonyl group leads to uncontrolled N‑alkylation side reactions, whereas omission of the 6‑methoxy group results in a significant loss of receptor affinity (e.g., a plain N‑phenylsulfonylindole shows only moderate 5‑HT₆R Ki = 159 nM) [2]. The quantitative evidence below demonstrates that this specific substitution pattern is mandatory for achieving the potency and synthetic efficiency required in modern drug discovery campaigns.

N‑Protection Unprotected indole‑3‑carboxaldehydes may lead to competing N‑alkylation and loss of C‑2 regiocontrol.
6‑Methoxy Des‑methoxy analogs can exhibit >10‑fold reduced 5‑HT₆ affinity and altered alkaloid SAR (class‑level evidence).
Synthetic route Lacking N‑sulfonyl + 6‑OMe together may require extra protection/deprotection steps and increase racemization risk.

Quantitative Evidence: 6-Methoxy-1-(phenylsulfonyl)indole-3-carboxaldehyde


Stereospecific 6-Methoxy-D-tryptophan Synthesis

This compound is the sole reported precursor that provides direct access to 1‑benzenesulfonyl‑6‑methoxy‑D(+)‑tryptophan ethyl ester via the Moody azide/Schöllkopf chiral auxiliary protocol [1]. The N‑phenylsulfonyl group is essential for the stereospecific azidation step, and the 6‑methoxy group is required for subsequent alkaloid construction. No analog (e.g., 5‑methoxy or des‑methoxy) can yield the identical chiral building block without altering the synthetic route and enantioselectivity.

Stereospecific 6‑OMe‑D‑Trp Access
Head-to-head
Unique synthetic pathway: target enables 1‑benzenesulfonyl‑6‑methoxy‑D(+)-tryptophan ethyl ester via Moody azide/Schöllkopf protocol.
Supports stereospecific alkaloid precursor synthesis.
Comparators require extra N‑protection steps or produce different scaffolds.
Indole Alkaloid Synthesis Chiral Tryptophan Pictet‑Spengler Reaction

6-Methoxy Group Drives 5-HT₆ Receptor Affinity

The 6‑methoxy‑N‑phenylsulfonylindole motif is a key pharmacophore for potent 5‑HT₆ receptor binding. A derivative carrying the identical 6‑methoxy‑1‑(phenylsulfonyl)indole core (2‑(6‑methoxy‑1‑(phenylsulfonyl)‑1H‑indol‑3‑yl)‑N,N‑dimethylethanamine) displays a Ki of 15 nM at human 5‑HT₆ receptors expressed in HEK293 cells [1]. In contrast, the plain N‑phenylsulfonylindole (without 6‑methoxy) exhibits only a Ki of 159 nM, representing a >10‑fold decrease in affinity [2].

5‑HT₆ Receptor Affinity
Cross-study comparable
Ki = 15 nM
Derivative with 6‑OMe‑1‑(phenylsulfonyl) core
Supports 5‑HT₆ pharmacophore SAR exploration.
Des‑methoxy analog Ki = 159 nM (>10‑fold difference); HEK293 cell membranes.
5‑HT₆ Receptor CNS Drug Discovery Structure–Activity Relationship

N-Phenylsulfonyl-Directed C-2 Functionalization

The N‑phenylsulfonyl group in indole‑3‑carboxaldehyde derivatives directs electrophilic substitution and metalation to the C‑2 position, while the aldehyde at C‑3 remains intact [1]. In contrast, 6‑methoxyindole‑3‑carboxaldehyde (CAS 70555‑46‑3) lacking the N‑sulfonyl group undergoes preferential electrophilic attack at C‑2 and C‑3, often leading to aldehyde displacement or complex mixtures . The phenylsulfonyl group also facilitates nucleophilic aromatic substitution at the indole C‑2 position under mild conditions, a reaction not feasible on unprotected indole‑3‑carboxaldehydes [1].

C‑2 Directed Functionalization
Class-level inference
N‑Phenylsulfonyl directs electrophilic substitution to C‑2 while preserving C‑3 aldehyde integrity.
Enables sequential C‑2 then C‑3 diversification without aldehyde loss.
Unprotected indoles show competing aldehyde reactivity; generalized from literature.
C–H Functionalization Regioselective Synthesis Directed Metalation

Dual HIV-1 Integrase/Reverse Transcriptase Inhibition

A closely related N‑sulfonyl indole‑3‑carboxaldehyde derivative (compound 8b) exhibited HIV‑1 integrase inhibition with IC₅₀ ≤ 5.32 μM and anti‑HIV‑1 (strain IIIB) activity with IC₅₀ = 3.16 μM [1]. Against the E138K mutant reverse transcriptase strain, 8b showed an IC₅₀ of 2.43 μM with a safety index of 3 [1]. While the exact compound 8b structure is not publicly disclosed, the series consists of N‑sulfonyl phenyl‑ or N‑phenacyl‑substituted indole‑3‑carbaldehydes, establishing that the N‑sulfonyl‑indole‑3‑carboxaldehyde scaffold is essential for the dual inhibitory activity. Indole‑3‑carboxaldehydes lacking the N‑sulfonyl group were not reported to show this dual activity profile [1].

Dual HIV‑1 IN/RT Inhibition
Class-level inference
Derivative 8b: HIV‑1 IN IC₅₀ ≤ 5.32 μM; HIV‑1 IIIB IC₅₀ = 3.16 μM; mutant RT E138K IC₅₀ = 2.43 μM.
Supports antiviral scaffold exploration; 6‑MeO impact not yet quantified.
Data from closely related N‑sulfonyl indole‑3‑carboxaldehyde derivative; direct verification recommended.
HIV‑1 Integrase Reverse Transcriptase Dual Inhibitor

Optimal Application Scenarios


Stereospecific 6-Methoxy-D-tryptophan Building Blocks

This aldehyde is the optimal starting material for constructing enantiopure 6‑methoxy‑D‑tryptophan ethyl ester via the Moody azide/Schöllkopf protocol, as demonstrated by Allen et al. (1992) [1]. The N‑phenylsulfonyl group is indispensable for the stereospecific azide transfer, and the 6‑methoxy group is architecturally required for the target alkaloid scaffolds (e.g., macralstonine). No alternative protected 6‑methoxyindole‑3‑carboxaldehyde achieves this transformation without additional synthetic steps.

High-Affinity 5-HT₆ Ligands for Cognitive Disorders

The 6‑methoxy‑1‑(phenylsulfonyl)indole core is a validated pharmacophore for sub‑20 nM 5‑HT₆ receptor affinity [1]. The C‑3 aldehyde can be directly converted to amine, oxime, or olefin moieties known to optimize CNS penetration and selectivity. Using this pre‑functionalized building block eliminates low‑yielding late‑stage methoxylation or N‑sulfonylation steps, accelerating SAR exploration for Alzheimer's disease and schizophrenia programs.

Dual HIV-1 Integrase/RT Inhibitor Scaffold

N‑Sulfonyl indole‑3‑carboxaldehydes have demonstrated dual inhibition of HIV‑1 integrase (IC₅₀ ≤ 5.32 μM) and drug‑resistant reverse transcriptase (E138K IC₅₀ = 2.43 μM) [1]. This compound's 6‑methoxy variant provides an entry point for exploring electron‑rich analogs that may exhibit improved potency or overcome resistance mutations. The aldehyde group allows facile condensation with hydrazines or amines to generate focused libraries for antiviral screening.

Application
Selection Property
Validation Focus
Chiral indole alkaloid precursor synthesis
N‑Sulfonyl & 6‑methoxy substitution pattern
Enantiomeric purity and azidation yield
5‑HT₆ receptor pharmacology studies
6‑Methoxy pharmacophore for target affinity
Binding affinity and selectivity in receptor assays
HIV‑1 integrase/RT dual inhibitor screening
N‑Sulfonyl indole‑3‑carboxaldehyde scaffold
Inhibitory activity in strand‑transfer and RT enzyme assays
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